molecular formula C18H15N3O2S2 B3522092 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide

Cat. No.: B3522092
M. Wt: 369.5 g/mol
InChI Key: GCTYMBJXIMDHOS-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide is a complex organic compound with the molecular formula C18H15N3O2S2 This compound is characterized by the presence of a thiadiazole ring, a xanthene core, and an ethylsulfanyl group

Preparation Methods

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution reactions, where an ethylthiol is reacted with a suitable halogenated precursor.

    Coupling with Xanthene Core: The final step involves coupling the thiadiazole derivative with a xanthene core, typically through amide bond formation using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the thiadiazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring, where nucleophiles like amines or thiols can replace the ethylsulfanyl group.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum complexes. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as dyes and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring and xanthene core allow it to bind to enzymes or receptors, potentially inhibiting their activity. The ethylsulfanyl group may enhance its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide can be compared with similar compounds such as:

    5-ethylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine: This compound shares the thiadiazole ring and ethylsulfanyl group but differs in the amine substitution.

    N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide: This compound has a similar thiadiazole ring but features a dimethoxybenzamide moiety instead of the xanthene core.

The uniqueness of this compound lies in its combination of the thiadiazole ring, xanthene core, and ethylsulfanyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-2-24-18-21-20-17(25-18)19-16(22)15-11-7-3-5-9-13(11)23-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTYMBJXIMDHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide

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